molecular formula C23H20N2O2S B3258865 (Z)-3-(3-(benzyloxy)-4-methoxyphenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile CAS No. 310454-32-1

(Z)-3-(3-(benzyloxy)-4-methoxyphenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile

Cat. No. B3258865
CAS RN: 310454-32-1
M. Wt: 388.5 g/mol
InChI Key: DTBBAVPWVGNHGK-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(3-(benzyloxy)-4-methoxyphenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (Z)-3-(3-(benzyloxy)-4-methoxyphenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. It has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
Studies have shown that (Z)-3-(3-(benzyloxy)-4-methoxyphenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile exhibits low toxicity towards normal cells, making it a promising candidate for cancer treatment. It has also been shown to reduce the expression of various pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. Furthermore, it has been shown to possess antioxidant properties, which may help to protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of (Z)-3-(3-(benzyloxy)-4-methoxyphenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile is its potent anticancer activity against various cancer cell lines. It also exhibits low toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on (Z)-3-(3-(benzyloxy)-4-methoxyphenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential as a therapeutic agent for other diseases, such as inflammatory and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of (Z)-3-(3-(benzyloxy)-4-methoxyphenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile and to identify potential drug targets for cancer treatment.

Scientific Research Applications

(Z)-3-(3-(benzyloxy)-4-methoxyphenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(Z)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-26-21-10-7-17(12-22(21)27-14-16-5-3-2-4-6-16)11-19(13-24)23-25-20(15-28-23)18-8-9-18/h2-7,10-12,15,18H,8-9,14H2,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBBAVPWVGNHGK-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3CC3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3CC3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(3-(benzyloxy)-4-methoxyphenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-3-(3-(benzyloxy)-4-methoxyphenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile
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(Z)-3-(3-(benzyloxy)-4-methoxyphenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile
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(Z)-3-(3-(benzyloxy)-4-methoxyphenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile
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(Z)-3-(3-(benzyloxy)-4-methoxyphenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile
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(Z)-3-(3-(benzyloxy)-4-methoxyphenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile
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(Z)-3-(3-(benzyloxy)-4-methoxyphenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile

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